1,3-Diaminoguanidine hydrobromide
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Overview
Description
1,3-Diaminoguanidine hydrobromide is a chemical compound with the molecular formula CH8BrN5 and a molecular weight of 170.01 g/mol . It is primarily used in research and development, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diaminoguanidine hydrobromide can be synthesized through the reaction of aminoguanidine hydrochloride with hydrobromic acid. The reaction typically involves dissolving aminoguanidine hydrochloride in methanol, followed by the addition of hydrobromic acid. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The process includes the use of large reaction vessels, precise control of reaction conditions, and purification steps to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,3-Diaminoguanidine hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The compound can undergo substitution reactions, where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitrogen-containing compounds, while reduction can produce simpler amines .
Scientific Research Applications
1,3-Diaminoguanidine hydrobromide has several scientific research applications, including:
Antimicrobial Studies: It has been evaluated as a potential broad-spectrum antimicrobial agent, effective against both Gram-positive and Gram-negative bacteria.
Cholinesterase Inhibition: The compound has shown inhibitory activity against acetylcholinesterase and butyrylcholinesterase, making it a candidate for studies related to neurodegenerative diseases.
Pharmaceutical Research: It is used in the synthesis of various pharmaceutical intermediates and active compounds.
Biological Studies: The compound is employed in studies investigating its effects on different biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 1,3-diaminoguanidine hydrobromide involves its interaction with specific molecular targets and pathways. For example, its cholinesterase inhibitory activity is attributed to its ability to bind to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine, which can have various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Aminoguanidine: Similar in structure but lacks the additional amino group present in 1,3-diaminoguanidine.
Nitroaminoguanidine: Contains a nitro group, which imparts different chemical properties and reactivity.
Thiosemicarbazide: Contains a sulfur atom, making it distinct in terms of chemical behavior and applications.
Uniqueness
1,3-Diaminoguanidine hydrobromide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its dual amino groups make it particularly versatile in synthetic chemistry and biological research .
Properties
IUPAC Name |
1,2-diaminoguanidine;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH7N5.BrH/c2-1(5-3)6-4;/h3-4H2,(H3,2,5,6);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFUDJSESWAJRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NN)(N)NN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=N\N)(\N)/NN.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8BrN5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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